molecular formula C14H19NO3 B312231 Ethyl 2-(pentanoylamino)benzoate

Ethyl 2-(pentanoylamino)benzoate

Cat. No.: B312231
M. Wt: 249.3 g/mol
InChI Key: HUTZNUSTCSROCO-UHFFFAOYSA-N
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Description

Ethyl 2-(pentanoylamino)benzoate is an ester derivative of benzoic acid featuring a pentanoylamino substituent at the 2-position of the benzene ring. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 265.31 g/mol. The compound combines an ethyl ester group with a pentanoyl amide moiety, imparting unique physicochemical properties. The amide group introduces hydrogen-bonding capability and moderate polarity, influencing solubility and reactivity.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

ethyl 2-(pentanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-3-5-10-13(16)15-12-9-7-6-8-11(12)14(17)18-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,16)

InChI Key

HUTZNUSTCSROCO-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1C(=O)OCC

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-(pentanoylamino)benzoate is distinguished by its 2-position pentanoylamino group. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Pentanoylamino (2) C₁₄H₁₉NO₃ 265.31 Amide group, moderate polarity
Ethyl 2-methoxybenzoate Methoxy (2) C₁₀H₁₂O₃ 180.20 Electron-donating group, higher solubility in ethanol
Ethyl 4-(dimethylamino)benzoate Dimethylamino (4) C₁₁H₁₅NO₂ 193.24 Basic amine, higher reactivity in polymerization
Ethyl-p(N-butylamino)benzoate Butylamino (4) C₁₃H₁₉NO₂ 221.30 Lipophilic, potential for enhanced absorption
I-6501 5-(3-Methylisoxazol-5-ylamino)pentylthio (4) C₁₈H₂₅N₂O₃S 349.47 Thioether linker, heterocyclic substituent

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